molecular formula C25H30N4O3S B2866287 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide CAS No. 863558-89-8

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2866287
CAS No.: 863558-89-8
M. Wt: 466.6
InChI Key: VNTIFSQKBYKVLJ-UHFFFAOYSA-N
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Description

N-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide is a structurally complex synthetic compound of significant interest in pharmacological research, particularly in the study of neurotransmitter systems. Its design incorporates a sulfonamide group linked to a molecular scaffold featuring both arylpiperazine and pyridinyl motifs, which are commonly associated with affinity for serotonin and dopamine receptors. This structural profile suggests its primary research value lies in its potential as a serotonergic receptor modulator . Researchers are investigating this compound to probe the intricate signaling pathways and behavioral phenotypes associated with these receptors, which are critical for understanding and developing novel therapeutics for neuropsychiatric disorders such as anxiety, depression, and schizophrenia. The compound's mechanism of action is believed to involve high-affinity binding to specific serotonin receptor subtypes, functioning as a potent antagonist or agonist to elucidate receptor function and downstream effects. By selectively interacting with these key neural targets, it serves as an essential chemical tool for neuropharmacology , enabling scientists to dissect the role of specific receptor populations in complex neural circuits and behaviors, thereby contributing to the foundational knowledge required for future drug discovery efforts. This product is strictly for use in laboratory research.

Properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-20-5-11-24(12-6-20)33(30,31)27-19-25(21-4-3-13-26-18-21)29-16-14-28(15-17-29)22-7-9-23(32-2)10-8-22/h3-13,18,25,27H,14-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTIFSQKBYKVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Approach

A two-step reductive amination bypasses the need for Intermediate B:

  • Condense 2-pyridinecarboxaldehyde with Intermediate A using NaBH₃CN in MeOH to form the secondary amine.
  • Sulfonylate as above (yield: 68%).

Microwave-Assisted Alkylation

Microwave irradiation reduces reaction time for the alkylation step:

  • Conditions: 100°C, 30 minutes, DMF, K₂CO₃ (yield: 75%).

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Use of bulky bases (e.g., DIPEA) minimizes over-alkylation.
  • Sulfonylation Side Reactions : Controlled stoichiometry (1:1.1 ratio of amine:sulfonyl chloride) prevents disulfonation.
  • Purification : Silica chromatography with NH₄OH-modified eluents resolves polar byproducts.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in various halogenated or alkylated derivatives .

Scientific Research Applications

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .

Comparison with Similar Compounds

Table 1: Substituent Variations and Their Implications

Compound Name Key Substituents Pharmacological Implications Reference
N-{6-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Trifluoromethylbenzoyl-piperazine, pyridin-2-yl, acetamide Enhanced receptor affinity due to electron-withdrawing CF₃ group; improved metabolic stability
N-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzenesulfonamide 4-Methoxyphenyl-piperazine, pyridin-3-yl, 4-methylbenzenesulfonamide Potential serotonin/dopamine receptor modulation via methoxy group; increased lipophilicity N/A
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridine, 4-methylbenzenesulfonamide Reduced piperazine flexibility may limit receptor engagement; sulfonamide enhances solubility
3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl methanesulphonate (3i) 4-Chlorophenyl-piperazine, methanesulphonate Chlorine substituent may improve binding to dopamine D₂/D₃ receptors

Key Observations:

Piperazine Substituents: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., CF₃ in 9a) or halogenated (e.g., Cl in 3i) substituents in analogs.

Sulfonamide vs. Carboxylate/Amide : The 4-methylbenzenesulfonamide moiety may enhance solubility and bioavailability relative to methanesulphonate (3i) or acetamide (9a) groups, as sulfonamides often exhibit favorable pharmacokinetic profiles .

Pyridine Position : The pyridin-3-yl group in the target compound differs from pyridin-2-yl in 9a. The nitrogen position influences hydrogen bonding and π-π stacking interactions with receptors .

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted) Reference
Target Compound ~525.6 Not reported ~3.2 N/A
9a 567.5 168–170 4.1
3i 395.3 142–144 2.8
N-(2-Anilinopyridin-3-yl)-4-methylbenzene-1-sulfonamide 355.4 Not reported 2.5

Analysis :

  • The target compound’s higher molecular weight (~525.6 vs. 355.4–567.5) reflects its extended substituents.
  • The 4-methylbenzenesulfonamide group likely increases LogP compared to smaller sulfonamides (e.g., 3i), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Pharmacological and Metabolic Considerations

Though biological data for the target compound are unavailable, inferences can be drawn from analogs:

  • Receptor Binding: Piperazine derivatives with 4-aryl substituents often exhibit affinity for serotonin (5-HT₁ₐ) and dopamine receptors. The 4-methoxyphenyl group may mimic endogenous ligands like serotonin, while bulky substituents (e.g., tert-butyl in 9c) could reduce selectivity .
  • This contrasts with trifluoromethyl or chloro groups in 9a/9b, which resist phase I metabolism .

Biological Activity

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered significant attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, a piperazine ring, and a pyridine moiety. Its IUPAC name is 4-methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide. The structural formula can be represented as follows:

C25H30N4O4S\text{C}_{25}\text{H}_{30}\text{N}_{4}\text{O}_{4}\text{S}

The biological activity of this compound primarily involves its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : It can act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with neurotransmission and cellular responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For example, it has been evaluated for its ability to inhibit the growth of cancer cells by targeting CDK enzymes involved in tumor proliferation. In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.

Neuropharmacological Effects

The piperazine component of the compound is known for its neuropharmacological effects. Research has shown that derivatives of piperazine can modulate dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders. The compound's structural modifications have led to increased selectivity for D3 receptors, enhancing its potential as a treatment for conditions such as schizophrenia and depression.

Case Study 1: In Vitro Efficacy

A study published in Molecules highlighted the synthesis and biological evaluation of related piperazine derivatives. The research demonstrated that certain modifications to the piperazine ring enhanced binding affinity to D3 receptors while maintaining selectivity over D2 receptors, which could lead to fewer side effects in therapeutic applications .

Case Study 2: Anticancer Properties

In another investigation focused on cancer therapeutics, this compound was found to exhibit significant cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition of cell proliferation at nanomolar concentrations .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is presented in the following table:

Compound NameStructure FeaturesBiological ActivitySelectivity
This compoundSulfonamide, Piperazine, PyridineAnticancer, NeuropharmacologicalHigh selectivity for D3
4-MethoxyphenylpiperazinePiperazine RingModerate neuroactivityLow selectivity
Pyridine SulfonamidesSulfonamide GroupAntimicrobialVariable

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